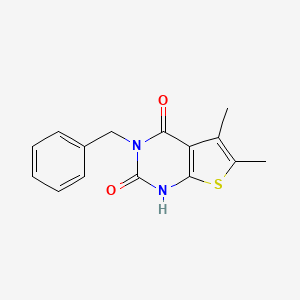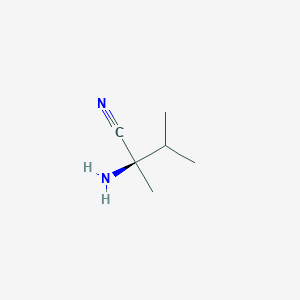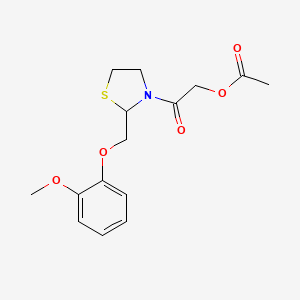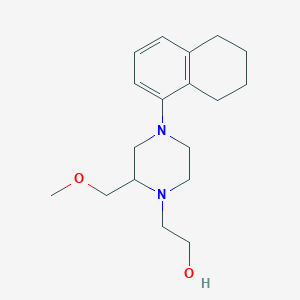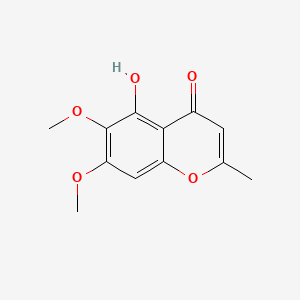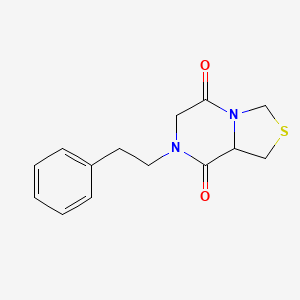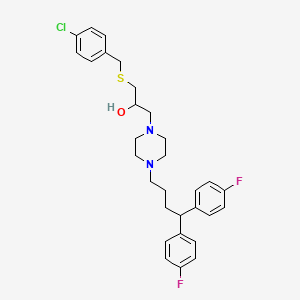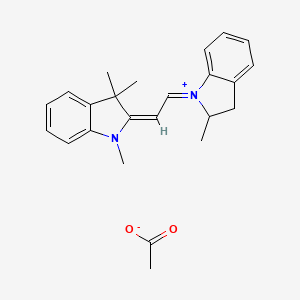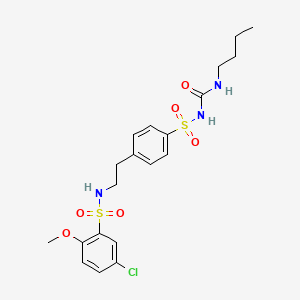
3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperidine ring, a phenylbutyl group, and a benzoate ester, all linked together and stabilized by a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylbutylamine with piperidine to form an intermediate, which is then reacted with propyl benzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the context and application.
類似化合物との比較
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate hydrochloride
- 3-(2-Methylpiperidino)butyranilide hydrochloride
- 1-Phenyl-3-(1-piperidinyl)propyl benzoate hydrochloride
Uniqueness
3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its phenylbutyl group, in particular, distinguishes it from other similar compounds, potentially leading to different reactivity and interactions.
特性
CAS番号 |
102207-13-6 |
|---|---|
分子式 |
C25H34ClNO2 |
分子量 |
416.0 g/mol |
IUPAC名 |
3-[2-(4-phenylbutyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C25H33NO2.ClH/c27-25(23-15-5-2-6-16-23)28-21-11-20-26-19-10-9-18-24(26)17-8-7-14-22-12-3-1-4-13-22;/h1-6,12-13,15-16,24H,7-11,14,17-21H2;1H |
InChIキー |
JDOFBGVVJFCKBL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CCCCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



